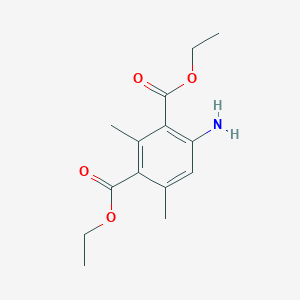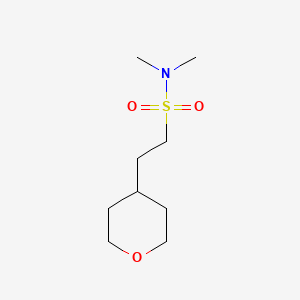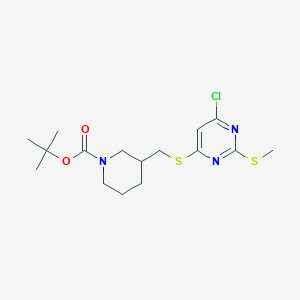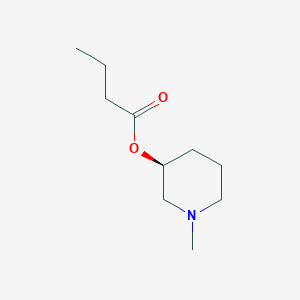![molecular formula C8H15N3O B13974677 6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique spirocyclic structure, which consists of a diazaspiro[3.4]octane core. The presence of both amino and carbonyl functional groups within the molecule makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a carbonyl-containing compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce various substituents.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. For instance, as a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity and enhancing the analgesic effects of opioids. This interaction can prevent the development of opioid tolerance by inhibiting the receptor’s role in pain signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with similar structural features but different functional groups.
2-Azabicyclo[3.2.1]octane: A bicyclic compound with a nitrogen atom in the ring, used in drug discovery and synthesis.
Uniqueness
6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. Its ability to act as a sigma-1 receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for pharmaceutical research .
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
7-(2-aminoethyl)-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C8H15N3O/c9-2-4-11-3-1-8(6-11)5-7(12)10-8/h1-6,9H2,(H,10,12) |
Clave InChI |
FOUJQIXCNVHWQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12CC(=O)N2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)

![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)


![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)


